molecular formula C8H7BN2O3 B14078219 (4-(Pyrazin-2-yl)furan-2-yl)boronic acid

(4-(Pyrazin-2-yl)furan-2-yl)boronic acid

Cat. No.: B14078219
M. Wt: 189.97 g/mol
InChI Key: WIJVJQHTGSDFGD-UHFFFAOYSA-N
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Description

(4-(Pyrazin-2-yl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C8H7BN2O3. This compound is characterized by the presence of a pyrazine ring and a furan ring, both of which are attached to a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yl)furan-2-yl)boronic acid typically involves the reaction of pyrazine and furan derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrazin-2-yl)furan-2-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The boronic acid group can be substituted with various nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(Pyrazin-2-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Pyrazin-2-yl)furan-2-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Furan-2-boronic acid
  • Pyrazine-2-boronic acid

Uniqueness

(4-(Pyrazin-2-yl)furan-2-yl)boronic acid is unique due to the presence of both pyrazine and furan rings, which provide distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity and selectivity are required.

Properties

Molecular Formula

C8H7BN2O3

Molecular Weight

189.97 g/mol

IUPAC Name

(4-pyrazin-2-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H7BN2O3/c12-9(13)8-3-6(5-14-8)7-4-10-1-2-11-7/h1-5,12-13H

InChI Key

WIJVJQHTGSDFGD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C2=NC=CN=C2)(O)O

Origin of Product

United States

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